Cas no 103497-71-8 (myo-Inositol,tetraphosphate, pentaammonium salt (9CI))

myo-Inositol tetraphosphate pentaammonium salt (9CI) is a chemically modified derivative of myo-inositol, featuring four phosphate groups neutralized by five ammonium cations. This compound is of interest in biochemical and pharmacological research due to its role as a precursor or analog of higher phosphorylated inositol phosphates, such as IP6, which are involved in cellular signaling pathways. The pentaammonium salt form enhances solubility in aqueous solutions, facilitating its use in experimental applications. Its stable structure and high purity make it suitable for studies exploring inositol phosphate metabolism, enzyme interactions, and potential therapeutic applications. The compound is typically characterized by rigorous analytical methods to ensure consistency and reliability in research settings.
myo-Inositol,tetraphosphate, pentaammonium salt (9CI) structure
103497-71-8 structure
Product Name:myo-Inositol,tetraphosphate, pentaammonium salt (9CI)
CAS No:103497-71-8
MF:C6H8K8O18P4
MW:804.798374176025
CID:125699
PubChem ID:71308767
Update Time:2025-06-09

myo-Inositol,tetraphosphate, pentaammonium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • myo-Inositol,tetraphosphate, pentaammonium salt (9CI)
    • D-MYO-INOSITOL 1 4 5 6-TETRAKIS- PHOSPHA
    • D-MYO-INOSITOL 1,4,5,6-*TETRAKISPHOSPHAT
    • INS(1,4,5,6)P4 K+
    • octapotassium,[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate
    • 103497-71-8
    • Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate)
    • octapotassium;[(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate
    • MFCD02684406
    • D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt
    • J-000990
    • DTXSID50745631
    • octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate
    • Inchi: 1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1
    • InChI Key: KOARMWMDZTZZSB-FPQWBLQBSA-F
    • SMILES: [K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].P(=O)([O-])([O-])O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Computed Properties

  • Exact Mass: 803.5757633g/mol
  • Monoisotopic Mass: 803.5757633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 4
  • Complexity: 618
  • Covalently-Bonded Unit Count: 9
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 330Ų

myo-Inositol,tetraphosphate, pentaammonium salt (9CI) Security Information

  • WGK Germany:3

myo-Inositol,tetraphosphate, pentaammonium salt (9CI) Pricemore >>

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